Regioisomeric Carboxamide Position: 2-Carboxamide vs 3-Carboxamide Core Configuration
The target compound bears the carboxamide group at the 2-position of the 5,6-dihydro-1,4-oxathiine ring, in contrast to carboxin and oxycarboxin, which are 3-carboxamide regioisomers [1]. This positional shift relocates the hydrogen-bond donor/acceptor pharmacophore relative to the lipophilic 3-phenyl substituent, altering the electrostatic potential surface and the molecular shape recognized by the succinate dehydrogenase ubiquinone-binding site [2].
| Evidence Dimension | Carboxamide substitution position on the dihydro-oxathiine ring |
|---|---|
| Target Compound Data | 2-carboxamide, 3-phenyl |
| Comparator Or Baseline | Carboxin: 3-carboxamide, 2-methyl; Oxycarboxin: 3-carboxamide, 2-methyl, 4,4-dioxide |
| Quantified Difference | Positional isomerism; no direct potency comparison available for this specific pair |
| Conditions | Structural analysis; no head-to-head enzyme or whole-cell assay data publicly retrievable |
Why This Matters
Regioisomeric carboxamides can exhibit markedly different SDH inhibition profiles and species selectivity; procurement must specify the 2-carboxamide regioisomer to ensure experimental consistency with screening cascades designed around this scaffold.
- [1] US Patent US20070004793A1. Oxathiin carboxamides. Bayer CropScience AG. Filed 2004-02-05, published 2007-01-04. View Source
- [2] Schmeling, B. von, & Kulka, M. (1966). Systemic fungicidal activity of 1,4-oxathiin derivatives. Science, 152(3722), 659–660. View Source
